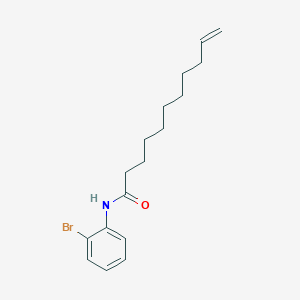

N-(2-bromophenyl)-10-undecenamide

Beschreibung

N-(2-Bromophenyl)-10-undecenamide is an amide derivative featuring a 10-undecenamide backbone (an 11-carbon unsaturated chain with a terminal double bond) substituted at the nitrogen atom with a 2-bromophenyl group. Brominated aromatic amides are known for roles in medicinal chemistry, such as antiproliferative activity (e.g., ), while undecenamide derivatives are utilized in cosmetics for antimicrobial and surfactant functions (e.g., ).

Eigenschaften

Molekularformel |

C17H24BrNO |

|---|---|

Molekulargewicht |

338.3 g/mol |

IUPAC-Name |

N-(2-bromophenyl)undec-10-enamide |

InChI |

InChI=1S/C17H24BrNO/c1-2-3-4-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18/h2,10-13H,1,3-9,14H2,(H,19,20) |

InChI-Schlüssel |

CDCJCOVIZBJUSO-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=CC=CC=C1Br |

Kanonische SMILES |

C=CCCCCCCCCC(=O)NC1=CC=CC=C1Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-bromophenyl)-10-undecenamide with key analogs, focusing on structural variations, functional groups, and applications inferred from the evidence.

N-(2-Pyrimidinyl)-10-undecenamide

- Structure : Replaces the bromophenyl group with a 2-pyrimidinyl moiety.

- Molecular Formula : C₁₅H₂₃N₃O; Molar Mass: 261.36 g/mol .

- Applications: Not explicitly stated, but pyrimidine derivatives are common in drug design (e.g., kinase inhibitors).

N-(4-Nitrophenyl)-10-undecenamide

- Structure : Substitutes the bromine with a nitro group at the para position of the phenyl ring.

- Molecular Formula : C₁₇H₂₄N₂O₃; Molar Mass: 304.39 g/mol .

- Key Differences : The nitro group is a stronger electron-withdrawing group than bromine, increasing the electrophilicity of the aromatic ring. This could enhance reactivity in nucleophilic substitution or redox reactions.

- Applications : Nitroaromatics are often explored in explosives and dyes, but nitro-substituted amides may also exhibit antimicrobial or cytotoxic properties.

N-(2-Morpholinoethyl)-10-undecenamide

- Structure: Features a morpholinoethyl group instead of bromophenyl.

- Molecular Formula : C₁₇H₃₂N₂O₂; Molar Mass: 296.45 g/mol .

- Key Differences : The morpholine ring enhances water solubility due to its oxygen atom and basic nitrogen. This substitution shifts functionality toward surfactants or drug candidates with improved pharmacokinetics.

Undecylenamide MEA

- Structure: Substituted with a 2-hydroxyethyl group (C₁₃H₂₅NO₂; Molar Mass: 227.35 g/mol) .

- Applications : Widely used in cosmetics as an antimicrobial and antistatic agent. The hydroxyl group enables hydrogen bonding, improving compatibility with aqueous formulations.

(E)-3-(2-Bromophenyl)acrylamide Derivatives

- Example : Compound 12d (C₂₄H₂₂BrN₃O) from .

- Activity : Demonstrates potent antiproliferative effects in K562 leukemia cells (3-fold higher than STI-571). The bromophenyl acrylamide scaffold highlights the importance of halogenated aromatics in kinase inhibition.

Functional and Application-Based Comparison

Key Research Findings

- Antiproliferative Activity: Brominated aromatic amides, such as compound 12d, show enhanced cytotoxicity in leukemia cells compared to non-halogenated analogs .

- Solubility and Reactivity: Morpholinoethyl or hydroxyethyl substituents improve water solubility, making derivatives suitable for surfactants or topical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.